Diphenyl-1,3-oxazole-4-carboxylic acid
Description
Foundational Aspects of 1,3-Oxazole Scaffolds
The 1,3-oxazole is a five-membered heterocyclic aromatic compound characterized by the presence of an oxygen atom at position 1 and a nitrogen atom at position 3. thepharmajournal.comderpharmachemica.comalliedacademies.org This arrangement of heteroatoms imparts specific chemical properties to the ring system. Oxazoles are considered aromatic, though less so than analogous sulfur-containing thiazoles. alliedacademies.org They are weakly basic substances; the conjugate acid of the parent oxazole (B20620) has a pKa of 0.8. alliedacademies.org
The reactivity of the oxazole ring is influenced by the positions of the heteroatoms, with the acidity of the hydrogen atoms decreasing in the order of C2 > C5 > C4. thepharmajournal.com The parent compound, a stable liquid with a boiling point of 69°C, was first prepared in 1947. derpharmachemica.com The chemistry of oxazoles gained significant attention during World War II in relation to the structure of penicillin. derpharmachemica.com
The synthesis of the oxazole core can be achieved through several established methods. Notable examples include:
Robinson–Gabriel synthesis: This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically requiring a cyclodehydrating agent. derpharmachemica.com
Van Leusen reaction: This reaction utilizes Toluenesulfonylmethyl isocyanide (TosMIC) reacting with an aldehyde to form the oxazole ring. derpharmachemica.com
Direct Synthesis from Carboxylic Acids: More recent methods have been developed for the direct, one-step synthesis of oxazoles from carboxylic acids and isocyanide derivatives, highlighting the utility of carboxylic acids as accessible and stable starting materials. acs.orgnih.gov
The versatility and stability of the 1,3-oxazole ring make it a crucial scaffold in organic synthesis and medicinal chemistry. chemmethod.comchemmethod.com
Significance of Carboxylic Acid Functionalized Oxazoles in Organic Chemistry
The incorporation of a carboxylic acid functional group onto an oxazole scaffold introduces a reactive handle that significantly broadens its synthetic utility and potential applications. Carboxylic acids are recognized as versatile, stable, and readily available components in organic synthesis. acs.orgnih.gov
The oxazoline (B21484) ring system, a related structure, has been employed as an effective protecting group for carboxylic acids due to its inertness to various reagents such as Grignard reagents and hydrides. alliedacademies.org This highlights the chemical interplay between these two functional groups.
Furthermore, the direct transformation of carboxylic acids into oxazole rings is a key area of synthetic development. acs.orgnih.gov Efficient methods that convert carboxylic acids directly to substituted oxazoles are highly valued as they often start from accessible materials and can tolerate a wide range of other functional groups. acs.org This approach has been applied to the late-stage functionalization of bioactive compounds, demonstrating its practical utility in pharmaceutical research. acs.org The carboxylic acid moiety itself can serve as a bioisostere for other functional groups or as a critical pharmacophore for binding to biological targets. nih.govmdpi.com
Scope and Research Trajectory for Diphenyl-1,3-oxazole-4-carboxylic Acid
This compound, also known by its IUPAC name 2,5-diphenyl-1,3-oxazole-4-carboxylic acid, is a specific derivative within the oxazole family. chemicalregister.com Its chemical structure features phenyl groups at both the C2 and C5 positions of the oxazole ring and a carboxylic acid group at the C4 position.
This compound is available commercially as a research chemical, indicating its use in laboratory-scale synthesis and material science exploration. biosynth.commoldb.com Notably, it is listed as a compound for Metal-Organic Frameworks (MOF) research. moldb.com MOFs are a class of porous materials with a wide range of potential applications, and the carboxylic acid group on this molecule makes it a suitable candidate to act as a "linker" or "strut" in the construction of these frameworks.
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 18735-78-9 | biosynth.commoldb.com |
| Molecular Formula | C₁₆H₁₁NO₃ | biosynth.comuni.lu |
| Molecular Weight | 265.26 g/mol | biosynth.commoldb.com |
| Melting Point | 191 °C | biosynth.com |
| InChIKey | YKZSHSBBYKLXNM-UHFFFAOYSA-N | chemicalregister.comuni.lu |
| SMILES | C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)O | biosynth.comuni.lu |
The research trajectory for this specific compound appears directed towards its application as a building block in materials science rather than extensive investigation for direct biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-16(19)13-14(11-7-3-1-4-8-11)20-15(17-13)12-9-5-2-6-10-12/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZSHSBBYKLXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18735-78-9 | |
| Record name | diphenyl-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Diphenyl 1,3 Oxazole 4 Carboxylic Acid and Its Derivatives
Conventional and High-Yielding Synthesis Approaches
Conventional methods for the synthesis of oxazole (B20620) derivatives often rely on the formation of the heterocyclic ring through cyclization and dehydration of acyclic precursors. These methods have been refined over the years to improve yields and expand their applicability to a wider range of substrates.
Cyclodehydration Reactions for Oxazole-4-carboxylate Formation
Cyclodehydration reactions are a cornerstone in oxazole synthesis, involving the intramolecular removal of a water molecule from a suitable precursor to form the aromatic oxazole ring. These reactions are typically promoted by dehydrating agents or thermal conditions.
A mild and high-yielding approach to 2,5-disubstituted oxazole-4-carboxylates involves the use of methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. uminho.pt Treatment of these precursors with a 2% solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) leads to the formation of the corresponding oxazoles in good to excellent yields. This method has been shown to be effective for a variety of substrates, including dehydrodipeptides containing a β-bromodehydroaminobutyric acid residue. uminho.pt
Table 1: Synthesis of 2,5-Disubstituted Oxazole-4-carboxylates via Cyclodehydration of N-Acyl-β-halodehydroaminobutyric Acid Derivatives
| Precursor | Product | Yield (%) |
|---|---|---|
| Methyl N-benzoyl-β-bromo-dehydroaminobutyrate | Methyl 2-phenyl-5-methyl-1,3-oxazole-4-carboxylate | 95 |
| Methyl N-(4-methoxybenzoyl)-β-bromo-dehydroaminobutyrate | Methyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate | 92 |
| Methyl N-(4-nitrobenzoyl)-β-bromo-dehydroaminobutyrate | Methyl 2-(4-nitrophenyl)-5-methyl-1,3-oxazole-4-carboxylate | 85 |
Data sourced from a study on the synthesis of oxazole-4-carboxylate derivatives. uminho.pt
The Robinson-Gabriel synthesis is a classic and versatile method for the formation of oxazoles through the intramolecular cyclodehydration of 2-acylamino ketones. wikiwand.comsynarchive.com This reaction is typically catalyzed by a cyclodehydrating agent. The requisite 2-acylamino ketone precursors can be synthesized via methods such as the Dakin-West reaction. wikiwand.com A variety of dehydrating agents have been successfully employed, with concentrated sulfuric acid being the historical choice. pharmaguideline.com Modern modifications have expanded the repertoire of effective agents to include phosphorus pentoxide, phosphoryl chloride, thionyl chloride, and polyphosphoric acid. wikiwand.compharmaguideline.com
A notable extension of this methodology involves the side-chain oxidation of β-keto amides followed by cyclodehydration, allowing for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org Furthermore, a one-pot, diversity-oriented approach has been developed, combining a Friedel-Crafts reaction with the Robinson-Gabriel synthesis using a general oxazolone (B7731731) template. wikipedia.orgidexlab.comnih.gov
Table 2: Cyclodehydrating Agents in Robinson-Gabriel Synthesis
| Cyclodehydrating Agent | Typical Conditions | Reference |
|---|---|---|
| Concentrated Sulfuric Acid | Neat or in a solvent, elevated temperatures | wikiwand.compharmaguideline.com |
| Phosphorus Pentoxide (P2O5) | In an inert solvent, reflux | wikiwand.com |
| Phosphoryl Chloride (POCl3) | With or without a base, elevated temperatures | wikiwand.compharmaguideline.com |
| Thionyl Chloride (SOCl2) | In an inert solvent | wikiwand.com |
| Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent | pharmaguideline.com |
Multicomponent Reactions for Diphenyl-Substituted Oxazoles
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like diphenyl-substituted oxazoles in a single step from three or more starting materials. These reactions are characterized by high atom economy and operational simplicity.
A well-established multicomponent reaction for the synthesis of 2,4,5-trisubstituted oxazoles involves the one-pot condensation of a carboxylic acid, benzoin (B196080) (a 1,2-diaryl-2-hydroxyethanone), and ammonium (B1175870) acetate (B1210297). nsmsi.ir This method is particularly effective for preparing 2,5-diphenyl-oxazole derivatives when the appropriate carboxylic acid is used. A significant advantage of this approach is the potential for a green synthesis protocol that can be performed without the use of organic solvents or catalysts, with product extraction achieved simply by the addition of water. nsmsi.ir Aromatic carboxylic acids bearing electron-withdrawing groups have been observed to react faster and provide higher yields. nsmsi.ir
Table 3: One-Pot Synthesis of 2,4,5-Triphenyl-1,3-oxazole Derivatives
| Carboxylic Acid | Product | Yield (%) |
|---|---|---|
| Benzoic Acid | 2,4,5-Triphenyl-1,3-oxazole | 92 |
| 4-Chlorobenzoic Acid | 2-(4-Chlorophenyl)-4,5-diphenyl-1,3-oxazole | 95 |
| 4-Nitrobenzoic Acid | 2-(4-Nitrophenyl)-4,5-diphenyl-1,3-oxazole | 98 |
Data represents yields from a green protocol for the preparation of 4,5-diphenyl-2(R)-oxazoles. nsmsi.ir
The principles of green chemistry have spurred the development of heterogeneous catalysts for oxazole synthesis, facilitating easier catalyst recovery and reuse. In the context of the one-pot condensation of carboxylic acids, benzoin, and ammonium acetate, magnetically separable nanoparticles such as copper ferrite (B1171679) (CuFe2O4) have been employed as efficient and recyclable catalysts. This sustainable approach allows the reaction to be conducted in water, and the catalyst can be easily removed with a magnet and reused for multiple cycles without significant loss of activity.
Another example of heterogeneous catalysis involves the use of modified calcium oxide (CaO) as a solid base catalyst. While primarily demonstrated for the synthesis of dihydroisoxazoles, the principle of using modified metal oxides as stable and reusable catalysts is applicable to the broader field of heterocyclic synthesis, including oxazoles.
Oxidative Annulation and Cyclization Strategies
Oxidative annulation and cyclization represent a powerful and atom-economical approach to oxazole synthesis. These methods often involve the formation of C–O and C–N bonds in a single operation, starting from readily available precursors.
Visible-light photocatalysis has emerged as a green and efficient tool for the synthesis of substituted oxazoles. organic-chemistry.org This methodology allows for the construction of the oxazole ring under mild, room temperature conditions, avoiding the need for high temperatures or harsh reagents. organic-chemistry.orgresearchgate.net
One prominent example involves the reaction of α-bromoketones with benzylamines, utilizing a ruthenium-based photocatalyst such as [Ru(bpy)₃]Cl₂. organic-chemistry.orgresearchgate.net The reaction is typically carried out in a solvent like dimethylformamide (DMF) under blue LED irradiation. A base, such as potassium phosphate (B84403) (K₃PO₄), and an additive like bromotrichloromethane (B165885) (CCl₃Br) are also required. organic-chemistry.org This method has demonstrated broad substrate scope, affording 2,5-disubstituted oxazoles in moderate to excellent yields. organic-chemistry.org The synthetic utility of this approach has been showcased by the successful synthesis of the natural product texaline. researchgate.net
The proposed mechanism for this transformation involves radical intermediates. The process is initiated by a nucleophilic substitution, followed by a photocatalytic electron transfer, leading to radical formation and subsequent base-mediated cyclization to form the oxazole ring. organic-chemistry.org
Another visible-light-mediated approach involves the oxidative annulation of N-acetyl enamides. This metal-free procedure uses 9H-thioxanthen-9-one (TX) as a mediator in the presence of boron trifluoride etherate (BF₃·Et₂O) and nitrobenzene (B124822) (PhNO₂), yielding 2,4,5-trisubstituted oxazoles in yields up to 88%. researchgate.net
Table 1: Examples of Visible-Light Induced Oxidative Annulation for Oxazole Synthesis
| Starting Materials | Catalyst/Mediator | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| α-Bromoketones, Benzylamines | [Ru(bpy)₃]Cl₂ | K₃PO₄, CCl₃Br, DMF, Blue LED, RT | 2,5-Disubstituted Oxazoles | Moderate to Excellent | organic-chemistry.org, researchgate.net |
Molecular iodine has proven to be an economical and environmentally friendly catalyst for various organic transformations, including the synthesis of oxazoles. researchgate.net Iodine-catalyzed reactions facilitate the construction of C–O and C–N bonds through oxidative, radical, or electrophilic pathways. researchgate.net
A one-pot synthesis of 2,5-disubstituted oxazoles can be achieved from vinyl azides and benzylamines using a combination of iodine and tert-butyl hydroperoxide (TBHP) as an efficient promoter for oxidative cascade cyclization under aerobic conditions. researchgate.net Another iodine-mediated approach involves the reaction of α-bromoketones with benzylamine (B48309) derivatives to produce polysubstituted oxazoles. rsc.org
Furthermore, phenyliodine diacetate (PIDA), a hypervalent iodine reagent, can mediate the intramolecular oxidative cyclization of enamides to form functionalized oxazoles. acs.org This heavy-metal-free method offers a broad substrate scope and proceeds in moderate to good yields. acs.org Hypervalent iodine reagents can act as activating agents for various substrates, and in some cases, as heteroatom donors. umn.edu
Copper catalysis offers a versatile and efficient pathway for the synthesis of oxazoles. A notable method is the oxidative, copper-catalyzed, and solvent-free annulation for the synthesis of 2,4,5-trisubstituted oxazoles. acs.org This approach is particularly attractive due to its facile nature and use of readily available substrates. acs.org
The reaction proceeds at a mild temperature under a molecular oxygen atmosphere, functionalizing one sp² carbon and two sp³ carbons. acs.org Mechanistic studies suggest that the reaction follows an anionic-type mechanism, involving the formation of a keto-imine intermediate. acs.org This process is remarkable for the abstraction of six hydrogen atoms and the formation of both C–O and C–N bonds. acs.org
Various copper-catalyzed methods for oxazole synthesis have been developed. For instance, a copper-catalyzed [3+2] annulation/olefination cascade between readily available iodonium-phosphonium hybrid ylides and amides provides a novel and efficient route to oxazoles with excellent regioselectivity under mild conditions. researchgate.netthieme-connect.de Another approach involves the direct coupling of α-diazoketones with aryl or alkyl nitriles, catalyzed by copper, to afford trisubstituted oxazoles in excellent yields. researchgate.net
Table 2: Overview of Copper-Catalyzed Annulation Reactions for Oxazole Synthesis
| Reactants | Copper Catalyst | Key Features | Product | Reference |
|---|---|---|---|---|
| Ketones and Amines | Not specified | Solvent-free, O₂ atmosphere, mild temperature | 2,4,5-Trisubstituted Oxazoles | acs.org |
| Iodonium-phosphonium hybrid ylides and Amides | Cu(acac)₂ | [3+2] annulation/olefination cascade, mild conditions | 2,4-Disubstituted Oxazoles | researchgate.net, thieme-connect.de |
Rearrangement Reactions in Oxazole Synthesis
Rearrangement reactions provide another avenue for the synthesis of the oxazole ring system. The Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles, is a classic example where the organic acyl residue and the C5 substituent exchange positions. wikipedia.org
Conversion of Oxazolines to Oxazoles through Oxidation
Oxazolines, the partially saturated analogues of oxazoles, are important precursors that can be readily converted to the corresponding aromatic oxazoles through oxidation. tandfonline.com This two-step approach, involving the initial synthesis of an oxazoline (B21484) followed by aromatization, is a widely used strategy. rsc.org
The oxidation of oxazolines to oxazoles can be achieved using various reagents. rsc.org Manganese dioxide (MnO₂) has been successfully employed for the oxidative aromatization of 2-aryl-substituted oxazolines. rsc.org This method is particularly amenable to flow chemistry, where a solution of the oxazoline is passed through a packed bed of MnO₂ at an elevated temperature, yielding the pure oxazole after solvent removal. rsc.org
Other reagents that have been utilized for this transformation include copper(II) bromide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), N-bromosuccinimide (NBS) under photoirradiation, and nickel peroxide (NiO₂). rsc.org
Table 3: Reagents for the Oxidation of Oxazolines to Oxazoles
| Reagent(s) | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Manganese dioxide (MnO₂) | Elevated temperature (e.g., 60 °C), often in flow chemistry | 2-Aryl-substituted oxazolines | rsc.org |
| Copper(II) bromide / DBU | - | General | rsc.org |
| N-Bromosuccinimide (NBS) / hv | Photoirradiation | General | rsc.org |
Advanced Functionalization and Derivatization Strategies
Once the oxazole core is constructed, further functionalization can be carried out to introduce diverse substituents and modulate the properties of the molecule. The inherent reactivity of the oxazole ring allows for selective modifications. For instance, electrophilic aromatic substitution typically occurs at the C5 position, especially when electron-donating groups are present. wikipedia.org Conversely, nucleophilic aromatic substitution is favored at the C2 position if a suitable leaving group is present. wikipedia.org
Recent advances have focused on developing mild and tolerant approaches to address the potential instability of the oxazole ring during functionalization. chemrxiv.org This has opened up opportunities for incorporating oxazole moieties into larger molecules, such as drug targets, through techniques like click chemistry. chemrxiv.orgchemrxiv.org The development of efficient protocols for reactions like the Sonogashira coupling of halooxazoles allows for the introduction of functional groups like ethynyl (B1212043) substituents, which can serve as versatile handles for further transformations. chemrxiv.org
Direct Arylation Methods for Oxazole Rings
Catalytic direct (hetero)arylation of (hetero)arenes has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. nih.gov This approach avoids the pre-functionalization step of preparing organometallic reagents, directly forming carbon-carbon bonds on the heterocycle. nih.gov In the oxazole series, direct arylation is particularly valuable, offering pathways to functionalize the C-2 and C-5 positions. acs.orgresearchgate.net
A significant challenge in the direct arylation of unsubstituted oxazole is controlling the regioselectivity, as both the C-2 and C-5 positions are susceptible to functionalization. researchgate.net Research has demonstrated that high regioselectivity can be achieved by carefully tuning reaction parameters such as the solvent, ligand, and base. nih.govacs.org
Generally, C-5 arylation is favored in polar solvents like DMF or DMA, while C-2 arylation is preferred in nonpolar solvents such as toluene. nih.govbeilstein-journals.org The choice of phosphine (B1218219) ligand also plays a crucial role; for instance, using RuPhos in a nonpolar solvent can yield C-2 arylation with selectivity greater than 100:1. nih.govacs.org Conversely, specific ligands like CataCXium® A favor C-5 arylation in polar solvents. nih.govbeilstein-journals.org This control allows for the selective synthesis of either 2-aryl- or 5-aryloxazoles from the same starting material. nih.govacs.orgacs.org There are even reports of achieving regioselectivity using phosphine-free palladium catalyst systems. researchgate.net
| Position | Catalyst/Ligand | Base | Solvent | Selectivity (C-2:C-5 or C-5:C-2) | Reference(s) |
| C-2 | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene (nonpolar) | >100:1 | nih.govbeilstein-journals.orgacs.org |
| C-2 | Pd(acac)₂ | Cs₂CO₃ | Not Specified | C-2 Selective | researchgate.net |
| C-5 | Pd(OAc)₂ / CataCXium® A | K₂CO₃ | DMF (polar) | >100:1 | nih.govbeilstein-journals.org |
| C-5 | Pd(OAc)₂ | KOAc | Not Specified | C-5 Selective | researchgate.net |
| C-5 | Pd(OAc)₂ / Benzoic Acid | K₂CO₃ | Anisole | C-5 Selective | nih.gov |
This table presents a summary of conditions influencing the regioselective direct arylation of the oxazole ring.
Palladium catalysis is the cornerstone of modern direct arylation methodologies for oxazoles. nih.gov The catalytic cycle is generally understood to begin with the oxidative addition of an aryl halide to a Pd(0) complex. acs.org The subsequent steps, however, can differ depending on the reaction conditions, leading to the observed regioselectivity.
Two competing mechanisms have been proposed. nih.govacs.org
Concerted Metalation-Deprotonation (CMD) Pathway: This pathway is often associated with C-5 arylation. An ArPdX intermediate reacts with the oxazole C-5 C-H bond, leading to the C-5 arylated product after reductive elimination. This process is often facilitated by weak bases and additives like pivalic acid (PivOH). acs.org
Deprotonative Cross-Coupling Process (DCCP): This pathway is linked to C-2 arylation. Given the higher acidity of the C-2 proton, a strong base can deprotonate this position. The resulting organometallic oxazole species then reacts with the ArPdX complex, ultimately yielding the C-2 arylated product. acs.orgnih.gov
These palladium-catalyzed methods are applicable to a wide range of aryl and heteroaryl bromides, chlorides, and triflates, making them highly versatile for synthesizing diverse oxazole derivatives. nih.govacs.org
| Catalyst System | Aryl Halide Example | Position Arylated | Yield (%) | Reference(s) |
| Pd(OAc)₂ / NiXantphos | 1-bromo-4-tert-butylbenzene | C-2 (Benzoxazole) | 99 | nih.gov |
| Pd(OAc)₂ / RuPhos | Chlorobenzene | C-2 | 81 | acs.org |
| Pd(OAc)₂ / CataCXium® A | 4-Bromotoluene | C-5 | 85 | acs.org |
| Pd(PPh₃)₄ | Chloropyrazines | C-5 | Not Specified | beilstein-journals.org |
This table provides examples of palladium-catalyzed direct arylation reactions on oxazole and related structures.
Cross-Coupling Reactions for Substituted Oxazoles
Transition metal-catalyzed cross-coupling reactions represent a foundational strategy for forming carbon-carbon bonds in organic synthesis and have been extensively applied to the functionalization of heterocycles, including oxazoles. ignited.in Unlike direct arylation, these methods require a pre-functionalized oxazole (e.g., a halo- or trifloyloxy-oxazole) to act as one coupling partner and an organometallic reagent as the other. ignited.incapes.gov.br Palladium-catalyzed reactions have dominated the field, though other metals like nickel have also been used. ignited.in
The Negishi coupling utilizes organozinc compounds, which are coupled with organic halides or triflates in the presence of a palladium or nickel catalyst. wikipedia.org This method is highly effective for functionalizing the oxazole ring. A common strategy involves the initial deprotonation (metalation) of an oxazole, followed by transmetalation with a zinc salt like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). nih.govnih.gov This in-situ generation of the oxazolyl-zinc reagent creates a species suitable for the subsequent palladium-catalyzed cross-coupling step. nih.govbeilstein-journals.org This approach has been successfully applied to produce C-5 arylated and alkenylated oxazoles. nih.gov
| Oxazole Precursor | Coupling Partner | Catalyst | Product Type | Reference(s) |
| 5-Lithio-4-bromo-2-phenylthio-1,3-oxazole (transmetalated with ZnBr₂) | Aryl/Alkenyl Iodide | Pd(PPh₃)₄ | 5-Aryl/Alkenyl-4-bromo-2-phenylthio-1,3-oxazole | nih.gov |
| 2-Lithiooxazole (transmetalated with ZnCl₂) | Aryl Halide | Palladium Catalyst | 2-Aryloxazole | nih.govbeilstein-journals.org |
This table illustrates the general scheme for Negishi cross-coupling involving oxazole derivatives.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, is one of the most widely used cross-coupling reactions. acs.orgnih.gov This methodology has been effectively applied to the synthesis of substituted oxazoles. acs.org The reaction can be used to functionalize the C-2, C-4, and C-5 positions of the oxazole ring. acs.orgresearchgate.net
A key advantage is the ability to perform regioselective couplings on dihalo-oxazoles. By carefully selecting the palladium catalyst and reaction conditions, it is possible to selectively functionalize one halogenated position over another, enabling the modular construction of complex diarylazoles. acs.org For example, 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles serve as effective coupling partners for a range of aryl and heteroaryl boronic acids. acs.org
| Oxazole Substrate | Boronic Acid | Catalyst | Yield (%) | Reference(s) |
| 2-Phenyl-4-trifloyloxyoxazole | Phenylboronic acid | Pd(dppf)Cl₂ | 91 | acs.org |
| 4-Phenyl-2-chlorooxazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 95 | acs.org |
| 2,4-Diiodooxazole | 4-Tolylboronic acid | Pd(PPh₃)₄ | 80 (at C-4) | acs.org |
| 2,4-Diiodooxazole | 4-Tolylboronic acid | PdCl₂(Amphos)₂ | 87 (at C-2) | acs.org |
This table showcases examples of Suzuki coupling reactions for the synthesis of substituted oxazoles.
The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide or triflate, catalyzed by palladium. harvard.edu This method has proven versatile for the site-selective elaboration of the oxazole ring, particularly at the C-4 and C-5 positions. nih.govthieme-connect.com
Oxazolylstannanes, such as 5-(tri-n-butylstannyl)oxazole derivatives, can be prepared and subsequently coupled with various aryl, alkenyl, and allyl halides. thieme-connect.com Conversely, halo-oxazoles can serve as the electrophilic partner, reacting with reagents like tri-n-butylvinylstannane. nih.gov This reaction provides a reliable pathway for synthesizing 2,4- and 2,5-disubstituted oxazoles. nih.gov
| Oxazole Reagent | Coupling Partner | Catalyst | Product | Yield (%) | Reference(s) |
| 5-Iodo-2-(phenylsulfonyl)oxazole | Tri-n-butylvinylstannane | Pd(PPh₃)₄ | 5-Vinyl-2-(phenylsulfonyl)oxazole | 85 | nih.gov |
| 4-Bromo-2-(phenylsulfonyl)oxazole | Tri-n-butylvinylstannane | Pd(PPh₃)₄ | 4-Vinyl-2-(phenylsulfonyl)oxazole | 74 | nih.gov |
| 5-(Tri-n-butylstannyl)-2-(phenylsulfonyl)oxazole | Iodobenzene | Pd(PPh₃)₄ | 5-Phenyl-2-(phenylsulfonyl)oxazole | 88 | thieme-connect.com |
| 5-(Tri-n-butylstannyl)-2-(phenylsulfonyl)oxazole | 2-Bromofuran | Pd(PPh₃)₄ | 5-(2-Furyl)-2-(phenylsulfonyl)oxazole | 85 | thieme-connect.com |
This table presents research findings on the application of Stille coupling for oxazole functionalization.
Nucleophilic Displacement Reactions on Activated Oxazole Rings
While the oxazole ring is generally resistant to nucleophilic attack, the presence of a suitable activating group can facilitate nucleophilic displacement reactions. One such strategy involves the introduction of a sulfonyl group, typically at the C2 position, which acts as an effective leaving group. This activation allows for the introduction of various nucleophiles, providing a pathway to a range of substituted oxazole derivatives.
The ease of displacement of substituents on the oxazole ring follows the order C2 > C5 > C4. tandfonline.comthepharmajournal.com Halogen atoms at the C2 position, for instance, are susceptible to replacement by nucleophiles. pharmaguideline.com However, the phenylsulfonyl group represents a particularly useful activating group for enabling these transformations. The reaction proceeds through the addition of a nucleophile to the electron-deficient C2 position of the oxazole ring, followed by the elimination of the sulfonate anion.
This methodology is exemplified by the reaction of 2-(phenylsulfonyl)-1,3-oxazoles with various nucleophiles. The sulfonyl group's strong electron-withdrawing nature makes the C2 carbon sufficiently electrophilic to be attacked by nucleophiles such as amines, alkoxides, and thiolates. This provides a versatile route for the synthesis of 2-amino, 2-alkoxy, and 2-thioalkoxy substituted oxazoles, respectively. The general mechanism involves the formation of a Meisenheimer-like intermediate, which then collapses to expel the stable phenylsulfinate leaving group, driving the reaction to completion.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the C4 position of Diphenyl-1,3-oxazole-4-carboxylic acid is a versatile functional handle for the synthesis of a wide array of derivatives. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, and hydrazides, which can serve as key intermediates for further molecular elaboration.
Ester and Amide Formation
Esterification of this compound can be readily achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction is typically performed under reflux conditions, with the alcohol often serving as the solvent to drive the equilibrium towards the ester product.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270), to afford the corresponding ester in high yield under mild conditions.
Amide formation follows a similar logic. Direct condensation of the carboxylic acid with a primary or secondary amine is possible but often requires high temperatures and results in an equilibrium mixture. A more efficient approach involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to facilitate amide bond formation with an amine under mild conditions.
Similar to ester synthesis, the conversion of the carboxylic acid to its acyl chloride provides a highly reactive intermediate for amidation. The reaction of the acyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the HCl byproduct, proceeds rapidly to give the desired amide.
The table below summarizes common reagents and conditions for these transformations.
| Transformation | Reagent(s) | Typical Conditions |
| Esterification | Alcohol, H₂SO₄ (catalytic) | Reflux |
| Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | 1. Reflux 2. 0 °C to room temperature |
| Amidation | Amine, DCC or EDCI/HOBt | Room temperature |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine, Pyridine or Et₃N | 1. Reflux 2. 0 °C to room temperature |
Hydrazide Synthesis and Transformations
The synthesis of the carbohydrazide (B1668358) derivative of this compound is a key step towards the creation of various other heterocyclic systems. The most direct method for preparing the hydrazide is the reaction of the corresponding ester (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303). ajgreenchem.com This nucleophilic acyl substitution reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol (B145695).
The resulting 2,5-Diphenyl-1,3-oxazole-4-carbohydrazide is a stable, crystalline solid and a valuable synthetic intermediate. The presence of the reactive hydrazide moiety allows for a variety of subsequent transformations. For example, it can be condensed with aldehydes and ketones to form the corresponding hydrazones.
Furthermore, the carbohydrazide can be used as a precursor for the synthesis of other five-membered heterocycles. Reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-2-thiones. mdpi.com Similarly, treatment with isothiocyanates can yield thiosemicarbazide (B42300) derivatives, which can then be cyclized to form triazole or thiadiazole rings. These transformations highlight the utility of the hydrazide as a scaffold for generating diverse molecular architectures. sapub.org
Sustainable and Green Chemical Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of oxazole compounds, including derivatives of this compound. These approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption.
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of oxazoles is the implementation of solvent-free reaction conditions, often coupled with microwave irradiation. scienceandtechnology.com.vnmdpi.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase product yields, and enhance the purity of the final products compared to conventional heating methods. oatext.comnih.gov
In a typical solvent-free synthesis of a disubstituted oxazole, the reactants are mixed in the absence of a solvent, sometimes with a solid support or a catalyst, and then subjected to microwave irradiation. researchgate.net This technique is particularly effective for condensation reactions, such as those used to form the oxazole ring. For instance, the condensation of an α-haloketone with an amide can be efficiently carried out under solvent-free microwave conditions. This approach avoids the use of large quantities of volatile and often toxic organic solvents, thereby reducing environmental pollution and simplifying product work-up. scienceandtechnology.com.vn The use of non-toxic catalysts, such as iodine, under these conditions further enhances the green credentials of the protocol. scienceandtechnology.com.vn
Electrochemical Synthesis of Oxazole Compounds
Electrochemical synthesis represents a powerful and sustainable alternative to traditional chemical methods for constructing oxazole rings. rsc.org By using electricity as a "reagent," electrosynthesis can often avoid the need for stoichiometric chemical oxidants or reductants, which are common in classical oxazole syntheses and frequently generate significant chemical waste. nanoge.org
Recent developments have demonstrated the electrochemical synthesis of polysubstituted oxazoles from readily available starting materials like ketones and acetonitrile at room temperature. rsc.org These methods are characterized by high efficiency, a broad substrate scope, and the absence of external chemical oxidants. The reactions can proceed through mechanisms such as a Ritter-type reaction followed by oxidative cyclization.
Another innovative electrochemical approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides. This method is performed in a green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants. Mechanistic studies suggest the anodic oxidation of a phosphine and a carboxylic acid generates a key acyloxyphosphonium ion intermediate, which then undergoes nucleophilic substitution and cycloaddition to form the oxazole ring. This direct use of carboxylic acids as starting materials is particularly relevant for the synthesis of compounds like this compound and its derivatives.
Microwave-Assisted Synthetic Procedures
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.gov This approach has been successfully applied to the synthesis of various heterocyclic compounds, including oxazole derivatives. The application of microwave irradiation can facilitate the rapid and efficient construction of the oxazole ring system present in this compound and its analogs.
Research into the microwave-assisted synthesis of oxazoles has explored various synthetic pathways, including the cyclization of precursor molecules and multi-component reactions. These methods often involve the use of catalysts and can be performed under solvent-free conditions, aligning with the principles of green chemistry. nih.govtsu.edu
One relevant approach involves the reaction of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation. acs.org This [3+2] cycloaddition reaction has been shown to be highly efficient for the synthesis of 5-substituted oxazoles. acs.org For instance, the reaction of an aldehyde with TosMIC in the presence of a base like potassium phosphate in a solvent such as isopropyl alcohol can be completed in a matter of minutes under microwave heating. acs.orgijpsonline.com A study demonstrated that irradiating a mixture of a substituted aryl aldehyde and TosMIC at 65°C and 350 W for 8 minutes resulted in a high yield of the corresponding 5-substituted oxazole. acs.org
Another versatile method for the synthesis of oxazole derivatives under microwave conditions is the direct condensation of carboxylic acids with amino compounds. For example, 2-substituted 4,4-dimethyl-2-oxazolines have been prepared by the microwave-assisted condensation of various carboxylic acids with 2-amino-2-methyl-1-propanol (B13486) at 170°C in an open vessel, which facilitates the removal of water and promotes cyclization. nih.gov While this example leads to an oxazoline, it highlights the utility of microwave heating for the direct use of carboxylic acids in the formation of related heterocyclic rings.
Furthermore, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, has been extensively studied using microwave irradiation. nih.govwjarr.comjobpcr.comresearchgate.net These syntheses often involve the cyclization of hydrazides with various reagents. For example, the reaction of isoniazid (B1672263) with aromatic aldehydes in the presence of a few drops of DMF under microwave irradiation at 300 W for 3 minutes has been reported to produce 1,3,4-oxadiazole derivatives in good yields. nih.gov While the starting materials and the resulting heterocycle are different, the general principle of using microwave energy to rapidly assemble the heterocyclic core is a common and effective strategy.
The following table summarizes representative conditions for the microwave-assisted synthesis of oxazole and related heterocyclic derivatives, which could be adapted for the synthesis of this compound.
| Reactants | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Temperature (°C) | Product Type | Yield (%) |
| Substituted aryl aldehyde, TosMIC | Potassium phosphate | Isopropyl alcohol | 350 | 8 | 65 | 5-Substituted oxazole | 96 |
| Carboxylic acid, 2-amino-2-methyl-1-propanol | None | None (neat) | N/A | 15-40 | 170 | 2-Substituted-2-oxazoline | 73-97 |
| Isoniazid, Aromatic aldehyde | DMF (catalytic) | None (neat) | 300 | 3 | N/A | 2,5-Disubstituted-1,3,4-oxadiazole | High |
| 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide, Aromatic carboxylic acid | POCl₃ | N/A | N/A | N/A | N/A | 2,5-Disubstituted-1,3,4-oxadiazole | N/A |
Mechanistic Insights and Reaction Dynamics
Unraveling Reaction Pathways for Oxazole (B20620) Ring Construction
One-pot syntheses are highly valued for their efficiency, reducing the need for isolating intermediates and minimizing waste. For diaryl oxazoles, several mechanisms are prominent.
A common route is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone. synarchive.comwikipedia.org The starting material, a 2-acylamino-ketone, can be prepared through methods like the Dakin-West reaction. wikipedia.orgwikipedia.org The cyclodehydration is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. acs.orgpharmaguideline.com The mechanism proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring.
Another approach involves the reaction of carboxylic acids, benzoin (B196080), and ammonium (B1175870) acetate (B1210297) in a catalyst-free, solvent-free one-pot protocol. nsmsi.ir In this method, the carboxylic acid and benzoin likely form an intermediate ester, which then reacts with ammonia (B1221849) (from ammonium acetate) to form an α-acylamino ketone in situ, which then undergoes cyclodehydration similar to the Robinson-Gabriel pathway.
The Dakin-West reaction itself can be a pathway to oxazole derivatives, although it primarily yields α-acylamino ketones. wikipedia.orgjk-sci.com The reaction of an α-amino acid with an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) proceeds through an oxazolone (B7731731) (azlactone) intermediate. wikipedia.orgresearchgate.net This intermediate is key; under certain conditions, particularly with modifications to the reaction, oxazole byproducts can be formed. acs.org The mechanism involves acylation of the amino acid, cyclization to the oxazolone, and subsequent steps that can lead to either the ketone or, through a different pathway, the oxazole.
More contemporary methods utilize various catalysts. For instance, copper-catalyzed oxidative cyclization of enamides can yield 2,5-disubstituted oxazoles. organic-chemistry.org Another strategy involves a gold-catalyzed [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant to efficiently form 2,5-disubstituted oxazoles. organic-chemistry.org
Table 1: Comparison of One-Pot Synthesis Mechanisms for Oxazole Ring Formation
| Synthesis Name | Key Reactants | Key Intermediates | Typical Conditions |
|---|---|---|---|
| Robinson-Gabriel | α-Acylamino ketone | Oxazoline (B21484) | Strong acid (H₂SO₄, POCl₃) synarchive.comwikipedia.orgacs.org |
| Dakin-West | α-Amino acid, Acid anhydride | Oxazolone (Azlactone) | Base (Pyridine, DMAP) wikipedia.orgresearchgate.net |
| Benzoin Condensation Route | Carboxylic acid, Benzoin, NH₄OAc | In situ α-acylamino ketone | Solvent-free, catalyst-free nsmsi.ir |
| Gold-Catalyzed Annulation | Terminal alkyne, Nitrile, Oxidant | Gold carbene | Au(I) catalyst organic-chemistry.org |
| Copper-Catalyzed Cyclization | Enamide | Vinylic radical/cation | Cu(II) catalyst organic-chemistry.org |
In catalytic syntheses of the oxazole ring, specific intermediates play a pivotal role in directing the reaction pathway.
In the Dakin-West reaction , the crucial intermediate is the protonated oxazolone (or azlactone). jk-sci.com This intermediate is formed by the intramolecular acyl substitution of a mixed anhydride derived from the N-acylated amino acid. wikipedia.org The oxazolone is susceptible to further acylation and rearrangement, which ultimately leads to the α-acylamino ketone product after decarboxylation. wikipedia.orgjk-sci.com However, the stability and reactivity of this oxazolone intermediate are critical, as alternative reaction pathways can lead to the formation of oxazole byproducts. acs.org
In metal-catalyzed reactions, the intermediates are often organometallic species. For instance, in gold-catalyzed syntheses from alkynes, a vinyl-gold intermediate is proposed. organic-chemistry.org This species can undergo oxygen radical addition, facilitated by a co-catalyst like iron, to form the heterocyclic ring. Similarly, palladium-catalyzed reactions of N-propargylamides with aryl iodides are thought to proceed through a coupling step followed by an in situ cyclization, involving organopalladium intermediates. organic-chemistry.org
Copper-catalyzed reactions can involve an α-phosphonium Cu carbenoid as a key intermediate when using iodonium-phosphonium hybrid ylides and amides. organic-chemistry.org These highly reactive species facilitate the [3+2] annulation that forms the oxazole core.
Cyclodehydration is the final and often rate-determining step in many oxazole syntheses, most notably the Robinson-Gabriel reaction. wikipedia.org This step involves the elimination of a water molecule from a cyclic hemiaminal-like intermediate (an oxazoline) to form the aromatic oxazole ring.
The mechanism is typically acid-catalyzed. acs.org The process begins with the formation of an α-acylamino ketone. The ketone's carbonyl oxygen is protonated by a strong acid, making the carbonyl carbon more electrophilic. The amide's oxygen atom then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclized intermediate, a protonated 4-hydroxyoxazoline. Isotopic labeling studies using ¹⁸O have confirmed that the amide oxygen is incorporated into the oxazole ring, while the ketone oxygen is expelled as water. acs.org
The final step is the dehydration of this intermediate. The hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H₂O). A base (which can be the conjugate base of the acid catalyst or a solvent molecule) then abstracts a proton from the C-4 position, leading to the formation of a double bond and the expulsion of the water molecule. This aromatization step is a strong thermodynamic driving force for the reaction.
A variety of cyclodehydrating agents are used, including:
Sulfuric Acid (H₂SO₄) pharmaguideline.com
Phosphorus Pentachloride (PCl₅) acs.org
Phosphorus Oxychloride (POCl₃) pharmaguideline.com
Thionyl Chloride (SOCl₂) pharmaguideline.com
Trifluoroacetic Anhydride (TFAA) wikipedia.org
The choice of agent can influence reaction conditions and yields. For example, the use of trifluoromethanesulfonic acid has been reported in combination with Friedel-Crafts Lewis acids in one-pot syntheses. wikipedia.org
Regioselectivity and Stereochemical Control
The substitution pattern on the oxazole ring is critical for its chemical properties and biological activity. Therefore, controlling the regioselectivity of its synthesis and subsequent functionalization is of paramount importance.
The oxazole ring exhibits distinct reactivity at its C2, C4, and C5 positions. The C2 position is the most electron-deficient and therefore the most acidic proton, making it susceptible to deprotonation by strong bases. pharmaguideline.comwikipedia.org
Deprotonation at the C2 position using organolithium reagents (e.g., n-BuLi) is a common strategy for introducing substituents. pharmaguideline.com The resulting 2-lithiooxazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a substituent specifically at the C2 position. The order of reactivity for electrophilic substitution on the unsubstituted ring, when activated by electron-releasing groups, is generally C4 > C5 > C2. pharmaguideline.com However, direct deprotonation offers a reliable route to C2-functionalization.
For a molecule like 2,5-diphenyl-1,3-oxazole-4-carboxylic acid, the acidic proton of the carboxylic acid group is the most reactive site for deprotonation with weaker bases. However, with strong bases like organolithiums, deprotonation could potentially occur at the C2 position if the carboxylic acid is first protected as an ester. The presence of the phenyl groups at C2 and C5 and the carboxyl group at C4 significantly influences the electron density and acidity of the remaining protons on the ring, though there are none in the parent compound. Functionalization typically occurs via modification of the existing carboxyl group or through reactions involving the phenyl rings.
Cross-coupling reactions are powerful tools for the C-H functionalization of heterocyclic rings, including oxazoles. The regioselectivity of these reactions is dictated by the catalyst, directing groups, and the inherent electronic properties of the oxazole ring.
Palladium-catalyzed direct arylation and alkenylation of oxazoles have been shown to be effective. organic-chemistry.org The inherent reactivity of the oxazole ring often directs these couplings to the C5 or C2 positions. For a pre-functionalized oxazole, such as a halogenated derivative, the cross-coupling reaction will occur at the site of the halogen. For instance, a 5-bromo-2-phenyloxazole (B1271533) would undergo Suzuki or Heck coupling at the C5 position.
In the context of synthesizing 2,5-diphenyl-1,3-oxazole-4-carboxylic acid derivatives, cross-coupling reactions are more likely used to construct the core structure. For example, a van Leusen synthesis can produce a 5-substituted oxazole, which can then undergo sequential Suzuki, Heck, or Sonogashira coupling reactions if an appropriate handle (like a halogen) is incorporated. nih.gov This provides a regiochemically controlled route to complex oxazoles. The synthesis of 2,5-disubstituted oxazoles via palladium-catalyzed coupling of N-propargylamides with aryl iodides demonstrates excellent regiochemical control, with the aryl group from the iodide adding to the 5-position and the substituent from the propargylamide ending up at the 2-position. organic-chemistry.org
Table 2: Regioselectivity in Oxazole Functionalization
| Reaction Type | Position of Attack/Reaction | Controlling Factors | Example Reagents |
|---|---|---|---|
| Deprotonation | C2 | Acidity (most electron-deficient site) | n-BuLi, LDA pharmaguideline.comwikipedia.org |
| Electrophilic Substitution | C4 > C5 > C2 | Requires electron-releasing groups | Vilsmeier-Haack (Formylation) pharmaguideline.com |
| Pd-Catalyzed Direct Arylation | C5 or C2 | Catalyst, electronic bias | Pd(PPh₃)₄, Aryl halide organic-chemistry.org |
| Coupling of Halo-oxazoles | Position of Halogen | Pre-functionalization | Suzuki, Heck, Sonogashira nih.gov |
Stereospecificity in Oxazoline Oxidation
The formation of an oxazole ring often proceeds through an oxazoline intermediate, which is subsequently oxidized. The stereochemistry of this two-step process is of significant interest in asymmetric synthesis. The initial cyclodehydration of a β-hydroxy amide precursor to form the oxazoline ring can be a highly stereospecific transformation. For instance, studies on the synthesis of oxazolines from β-hydroxy amides using reagents like Deoxo-Fluor® have shown that the reaction proceeds in a stereospecific manner, typically with an inversion of stereochemistry at the hydroxyl-bearing carbon. nih.govcam.ac.uk This is suggestive of a mechanism involving nucleophilic substitution where the stereocenter is inverted.
A proposed mechanism for this inversion involves the activation of the hydroxyl group, turning it into a good leaving group. This is followed by an intramolecular SN2-like attack by the amide oxygen, which results in the formation of the oxazoline ring with the opposite stereoconfiguration to the starting β-hydroxy amide. mdpi.com
However, the subsequent step of oxidizing the oxazoline to the aromatic oxazole results in the loss of stereochemical information at the C4 and C5 positions of the ring. The creation of a double bond to form the planar, aromatic oxazole ring necessarily removes the chirality at these centers.
Kinetic and Thermodynamic Parameters of Oxazole-Forming Reactions
The synthesis of 2,5-diaryl-oxazoles, including derivatives like Diphenyl-1,3-oxazole-4-carboxylic acid, is often achieved through methods such as the Robinson-Gabriel synthesis. pharmaguideline.comwikipedia.org This reaction involves the cyclodehydration of a 2-acylamino-ketone. The reaction is typically carried out under acidic conditions and proceeds through several key intermediates.
From a kinetic perspective, the reaction involves a series of steps, each with its own activation energy barrier. The initial step is often the enolization of the ketone, followed by the cyclization to form a hydroxyl-oxazoline intermediate. The final step is the acid-catalyzed dehydration of this intermediate to yield the oxazole. The rate-determining step can vary depending on the specific substrates and reaction conditions.
Below is a representative data table illustrating the type of kinetic and thermodynamic parameters that are typically determined for such reactions. Please note that these are generalized values for a typical Robinson-Gabriel synthesis and not specific to this compound.
| Parameter | Description | Typical Value Range |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 20-35 kcal/mol |
| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. | -15 to -30 kcal/mol (Exothermic) |
| Entropy of Reaction (ΔS) | The change in the degree of disorder of the system. | Generally positive due to the formation of a small molecule (water). |
| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the reaction. | Negative, indicating a spontaneous reaction. |
The reaction rate is influenced by several factors, including the concentration of the acid catalyst, the temperature, and the nature of the substituents on the aromatic rings. Electron-donating groups on the benzoyl moiety can facilitate the cyclization step by increasing the nucleophilicity of the amide oxygen, while electron-withdrawing groups might hinder it.
Spectroscopic Characterization and Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in Diphenyl-1,3-oxazole-4-carboxylic acid. The spectrum is expected to show distinct signals for the protons on the two phenyl rings and the acidic proton of the carboxyl group. The aromatic protons typically resonate in the downfield region, between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and splitting patterns would depend on the substitution pattern and the electronic effects of the oxazole (B20620) ring and the carboxylic acid group. The carboxylic acid proton is expected to appear as a broad singlet at a much lower field, typically above δ 10.0 ppm, due to strong deshielding and hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl H (ortho, meta, para) | 7.0 - 8.5 | Multiplet (m) |
| Carboxylic Acid H (-COOH) | > 10.0 | Broad Singlet (br s) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of the molecule. moldb.com The spectrum of this compound would display signals corresponding to each unique carbon atom. The carbon of the carboxyl group (C=O) is highly deshielded and would appear significantly downfield, typically in the range of δ 165-180 ppm. wisc.edu The carbons of the oxazole ring are also expected in the downfield region (δ 120-170 ppm), with their exact shifts influenced by the nitrogen and oxygen heteroatoms and the phenyl substituents. The aromatic carbons of the two phenyl rings would resonate in the δ 125-140 ppm range. wisc.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl C | 125.0 - 140.0 |
| Oxazole Ring C | 120.0 - 170.0 |
| Carboxylic Acid C (-COOH) | 165.0 - 180.0 |
Note: Predicted values are based on standard chemical shift ranges for these functional groups. wisc.edu
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide further structural insights by revealing correlations between nuclei.
COSY: A ¹H-¹H COSY spectrum would establish the connectivity of protons within the individual phenyl rings. Cross-peaks would appear between signals of adjacent (vicinal) protons, confirming the coupling relationships and aiding in the assignment of the complex multiplets in the aromatic region of the 1D spectrum.
NOESY: A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This technique would be crucial for confirming the three-dimensional structure. For instance, NOESY could show correlations between the ortho-protons of one phenyl ring and the ortho-protons of the other phenyl ring, providing information about the relative orientation of the phenyl groups with respect to the central oxazole ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is particularly useful for identifying the key functional groups in this compound. The spectrum of the parent compound, 2,5-diphenyloxazole (B146863), shows characteristic bands for the oxazole ring and phenyl groups. nist.gov For the carboxylic acid derivative, additional prominent bands are expected. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. hilarispublisher.com A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration would be observed around 1700 cm⁻¹. hilarispublisher.com Other characteristic absorptions include C-H stretches from the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and oxazole rings (1400-1600 cm⁻¹), and C-O stretching vibrations (1200-1300 cm⁻¹).
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C=O Stretch | Carboxylic Acid | ~1700 (strong) |
| C=C / C=N Stretch | Aromatic / Oxazole Ring | 1400 - 1600 |
| C-O Stretch | Carboxylic Acid / Oxazole Ring | 1200 - 1300 |
Note: Frequencies are based on typical values for the indicated functional groups. hilarispublisher.com
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., C=O), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups are often more intense in Raman spectra. For this compound, strong Raman signals would be expected for the symmetric stretching modes of the phenyl rings (the "ring breathing" mode) and the C=C bonds within those rings. The symmetric vibrations of the oxazole ring would also be Raman active. This technique is particularly valuable for analyzing the skeletal framework of the molecule. wisc.edu
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The parent compound, 2,5-diphenyloxazole (PPO), a well-known scintillator, exhibits a fluorescence peak at 385 nm. nih.gov Generally, the absorption maximum (λmax) occurs at a shorter wavelength than the fluorescence emission maximum. The introduction of a carboxylic acid group at the 4-position of the oxazole ring is expected to influence the electronic distribution and, consequently, the absorption spectrum. Carboxylic acids themselves typically absorb around 210 nm, a region that is often not useful for detailed analysis without further conjugation. libretexts.org
For substituted oxazole derivatives, the absorption maxima are influenced by the nature and position of the substituents. For instance, theoretical studies on 2,5-diphenyloxazole dye molecules and their derivatives show absorption bands in the range of 200-1350 nm. It is the π → π* transitions within the conjugated system of the phenyl and oxazole rings that are responsible for the characteristic UV-Vis absorption bands of these types of compounds.
Table 1: Illustrative UV-Vis Absorption Data for Related Oxazole Derivatives
| Compound | Solvent | Absorption Maximum (λmax) (nm) |
|---|---|---|
| 2,5-Diphenyloxazole (PPO) | Cyclohexane | ~303 |
Note: This table is illustrative and based on data for structurally similar compounds. The actual absorption maximum for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₆H₁₁NO₃), the expected molecular weight is approximately 265.26 g/mol .
In a mass spectrometer, the molecule is ionized, often by electron impact (EI) or electrospray ionization (ESI), to form a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a unique fingerprint for the molecule.
While a specific experimental mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the functional groups present. Key fragmentation pathways would likely involve:
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in a fragment with a mass-to-charge ratio (m/z) corresponding to [M - 45]⁺.
Cleavage of the oxazole ring: The five-membered heterocyclic ring can break apart, leading to various smaller fragments.
Fragmentation of the phenyl rings: The phenyl substituents can also undergo characteristic fragmentation.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure / Loss | Predicted m/z |
|---|---|---|
| [C₁₆H₁₁NO₃]⁺ | Molecular Ion (M⁺) | 265 |
| [C₁₅H₁₁NO]⁺ | Loss of COOH | 220 |
| [C₇H₅O]⁺ | Benzoyl cation | 105 |
Note: This table represents a prediction of the major fragmentation patterns. Actual experimental data may show additional or different fragments.
Photophysical Properties and Optoelectronic Behavior of Oxazole Carboxylic Acid Systems
Absorption and Emission Characteristics
The electronic absorption and emission spectra of 2,5-diphenyloxazole (B146863) (PPO), a foundational compound in this series, are characterized by strong transitions in the ultraviolet (UV) and violet-blue regions of the electromagnetic spectrum. In a non-polar solvent like cyclohexane, PPO exhibits an absorption maximum (λabs) at approximately 302.8 nm. omlc.org Theoretical studies on substituted 2,5-diphenyloxazole derivatives also show absorption peaks in the UV region, for instance at 308 nm in the gas phase and 301 nm in dimethylformamide (DMF). psgcas.ac.in
Upon excitation, PPO displays a prominent fluorescence emission. In cyclohexane, the emission spectrum is centered around 385 nm. omlc.orgwikipedia.org The absorption and emission spectra of PPO in ethanol (B145695) also show a characteristic, weakly structured absorption band at 305 nm. nih.gov The close resemblance between the emission spectra under different excitation modes (one-photon vs. two-photon excitation) suggests that the same excited state is responsible for the observed fluorescence. nih.gov
For substituted phenoxathiinyl-phenyloxazole derivatives, a bathochromic (red) shift in the emission band is observed when compared to the unsubstituted PPO. nih.gov This indicates that the introduction of different functional groups can effectively tune the emission color of the diphenyloxazole core.
Table 1: Absorption and Emission Maxima of 2,5-Diphenyloxazole (PPO) in Different Solvents
| Solvent | Absorption Maximum (λabs) | Emission Maximum (λem) |
| Cyclohexane | 302.8 nm | 385 nm |
| Ethanol | 305 nm | Not specified |
Note: This table is interactive and can be sorted by clicking on the column headers.
Quantum Yields of Fluorescence and Luminescence
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. 2,5-diphenyloxazole (PPO) is known to be a highly efficient fluorophore. In cyclohexane, its fluorescence quantum yield has been reported to be 1.0, indicating that nearly every absorbed photon is converted into an emitted photon. omlc.org This high quantum efficiency is a key reason for its widespread use as a scintillator and in laser dyes. chemicalbook.com
However, substitutions on the diphenyloxazole core can significantly impact the fluorescence quantum yield. For instance, phenoxathiinyl-phenyloxazole derivatives exhibit a drastic decrease in fluorescence quantum yield compared to PPO. nih.gov This reduction is attributed to an enhanced probability of intersystem crossing, a non-radiative deactivation process. nih.gov This highlights the sensitivity of the emission efficiency to structural modifications. In another study, synthesized 5-aryl-4-carboxyoxazole derivatives were found to fluoresce in the visible region with quantum yields reaching up to 0.82. researchgate.net
Influence of Solvent Polarity on Photophysical Responses
The photophysical properties of oxazole (B20620) derivatives can be significantly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. The fluorescence emission of certain 2,5-disubstituted oxazole derivatives shows a strong sensitivity to solvent polarity. researchgate.net For example, 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) demonstrates a significant change in its dipole moment upon excitation, indicating a substantial intramolecular charge transfer character in the excited state. researchgate.net
In the case of phenoxathiinyl-phenyloxazole derivatives, a significant dependence of the emission maximum on solvent polarity is observed. nih.gov Theoretical calculations suggest that this solvatochromism is due to a charge transfer from the phenoxathiin (B166618) moiety to the oxazole ring in the excited state. nih.gov As the solvent polarity increases, the more polar excited state is stabilized, leading to a red-shift in the emission spectrum. This behavior is a hallmark of molecules with a significant intramolecular charge transfer character.
Table 2: Effect of Solvent on the Emission of a Phenoxathiinyl-phenyloxazole Derivative
| Solvent | Emission Maximum (λem) |
| Cyclohexane | Not specified |
| Methanol | Not specified |
Note: While the source indicates a significant dependence, specific emission maxima in different solvents were not provided in the abstract.
Excitation-Wavelength Dependent Emission Phenomena
The available literature on 2,5-diphenyloxazole and its derivatives does not provide specific details on excitation-wavelength dependent emission phenomena under standard one-photon excitation conditions. Generally, for many fluorophores, the emission spectrum is independent of the excitation wavelength, a principle known as Kasha's rule. However, deviations can occur in complex systems or under specific conditions. Studies on PPO have explored two-photon excitation, where the emission spectrum was found to be similar to that from one-photon excitation, suggesting that the same excited state is populated. nih.gov
Structure-Photophysical Property Relationships
The relationship between the molecular structure and the photophysical properties is a key aspect in the design of new functional materials. In the context of 2,5-diphenyloxazole derivatives, several structure-property relationships have been established:
Substitution Effects: The introduction of different substituents on the phenyl rings or the oxazole core can significantly alter the absorption and emission characteristics, as well as the fluorescence quantum yield. For example, the incorporation of π-conjugated spacers at the 2 or 5 position of a 2,5-disubstituted aryloxazole can lead to new fluorescent dyes with emissions extending into the near-infrared region and exhibiting large Stokes shifts. researchgate.net
Intramolecular Charge Transfer (ICT): The creation of a "push-pull" system by introducing electron-donating and electron-accepting groups on the oxazole core can induce intramolecular charge transfer upon excitation. This often leads to a large Stokes shift and strong solvatochromic fluorescence. researchgate.net For instance, placing a donor group at the C-5 position of the oxazole ring is more effective in terms of quantum yield compared to placing it at the C-2 position. researchgate.net
Intersystem Crossing: The introduction of heavy atoms or specific structural motifs, such as the phenoxathiinyl group, can enhance intersystem crossing rates, leading to a decrease in fluorescence quantum yield and potentially promoting phosphorescence. nih.gov
Molecular Rigidity: The rigidity of the molecular structure can influence the non-radiative decay pathways. More rigid structures often exhibit higher fluorescence quantum yields as non-radiative deactivation through vibrational and rotational modes is suppressed.
These relationships provide a framework for the rational design of new oxazole-based materials with tailored photophysical properties for various applications.
Computational and Theoretical Investigations
Electronic Structure and Molecular Orbital Analysis
The electronic behavior of a molecule is fundamental to its chemical and physical properties. Analyses of the electronic structure and molecular orbitals reveal insights into stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For compounds similar to Diphenyl-1,3-oxazole-4-carboxylic acid, such as other oxazole (B20620) derivatives, DFT calculations are routinely employed to predict the most stable three-dimensional arrangement of atoms—the ground state geometry. These calculations are performed by solving the Schrödinger equation within the DFT framework, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). nahrainuniv.edu.iq
The primary goal of this analysis is to find the geometry that corresponds to the lowest energy state on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Table 1: Representative Theoretical Ground State Parameters (Hypothetical Data)
| Parameter | Calculated Value | Unit |
|---|---|---|
| Total Energy | -1025.456 | Hartrees |
| Dipole Moment | 3.5 | Debye |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -2.1 | eV |
| HOMO-LUMO Gap | 4.1 | eV |
Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar organic molecules.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key outputs of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nahrainuniv.edu.iq
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. nih.gov This is particularly important for understanding a molecule's response to light, including absorption and emission phenomena.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum. nih.gov For oxazole-based systems, studies have shown that TD-DFT can effectively model the electronic transitions, often identifying them as π → π* or n → π* transitions. nih.govdntb.gov.ua
Furthermore, TD-DFT is instrumental in studying photochemical processes like Excited State Intramolecular Proton Transfer (ESIPT). nih.govrsc.org In molecules with appropriate functional groups, absorption of light can trigger the transfer of a proton from a donor site to an acceptor site within the same molecule. TD-DFT can be used to map the potential energy surface of the excited state, revealing whether such a proton transfer is energetically favorable and identifying the energy barriers involved. nih.govdntb.gov.ua For this compound, the carboxylic acid group could potentially participate in such processes.
Conformational Analysis and Molecular Dynamics Simulations
The static picture provided by geometry optimization is often insufficient to describe the behavior of flexible molecules. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds. By mapping the potential energy surface as a function of specific dihedral angles, researchers can identify the lowest-energy conformers and the energy barriers separating them.
Molecular Dynamics (MD) simulations offer a more dynamic view by simulating the movement of atoms over time. ajchem-a.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule at a given temperature. mdpi.com Key outputs from MD simulations include trajectories of atomic positions, from which properties like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated. These metrics provide insights into the stability of the molecule's structure and the flexibility of different regions. ajchem-a.com
Electrostatic Potential Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and the oxazole ring, identifying them as sites for electrophilic attack or hydrogen bonding. The hydrogen of the carboxylic acid would be a region of positive potential.
In addition to the visual MEP map, quantitative analysis of the atomic charges provides further detail. Methods like Natural Population Analysis (NPA) are used to assign partial charges to each atom in the molecule. This charge distribution is fundamental to understanding dipole moments and intermolecular interactions. For carboxylic acids, the charge on the carboxylate oxygen atoms has been shown to correlate with the acid's strength (pKa).
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Materials with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. ias.ac.in Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. researchgate.net The key parameters that quantify the NLO behavior at the molecular level are the linear polarizability (α) and the first-order hyperpolarizability (β). researchgate.netdntb.gov.ua
DFT calculations can reliably compute these properties for a given molecular structure. researchgate.net A large value for the first-order hyperpolarizability (β) is indicative of a strong second-order NLO response. nih.gov For organic molecules, this property is often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov The NLO properties of oxazole and related oxadiazole derivatives have been theoretically investigated, showing their potential in this area. researchgate.netresearchgate.net Often, the calculated β value is compared to that of a standard reference material like urea (B33335) to gauge its relative NLO efficiency. researchgate.net
Table 2: Calculated NLO Properties (Hypothetical Data)
| Property | Component | Value (a.u.) |
|---|---|---|
| Polarizability (α) | αxx | 250 |
| αyy | 180 | |
| αzz | 90 | |
| αtotal | 173.33 | |
| Hyperpolarizability (β) | βxxx | 1200 |
| βyyy | -150 | |
| βzzz | 50 | |
| βtotal | 1250.78 |
Note: This table contains hypothetical data for illustrative purposes. 1 a.u. of hyperpolarizability = 8.6393 x 10-33 esu. researchgate.net
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface that connects reactants to products, it is possible to identify intermediate structures and, crucially, the transition states that represent the energy maxima along the reaction coordinate.
For the synthesis of oxazole rings from carboxylic acids, theoretical modeling can help validate proposed mechanisms. nih.gov A plausible mechanism might involve the initial activation of the carboxylic acid, followed by a nucleophilic attack and subsequent cyclization. nih.gov DFT calculations can be used to determine the energies of the reactants, intermediates, products, and transition states for each step. The energy difference between the reactants and the highest-energy transition state gives the activation energy, which is a key determinant of the reaction rate. Similarly, studying the potential energy curves for processes like ESIPT can reveal the transition states and energy barriers involved in the proton transfer, providing a detailed mechanistic understanding of the photochemical process. nih.gov
Advanced Applications of Diphenyl 1,3 Oxazole 4 Carboxylic Acid Beyond General Chemistry
Application in Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and functionality makes them promising for applications in gas storage, separation, and catalysis. d-nb.info Diphenyl-1,3-oxazole-4-carboxylic acid serves as a valuable organic linker in the synthesis of MOFs. moldb.com
The carboxylic acid group on the molecule provides a coordination site for metal ions, while the rigid diphenyl-oxazole backbone helps to form a stable and porous framework. The synthesis of MOFs typically involves solvothermal or microwave-assisted methods where the metal salt and the organic linker react in a solvent at elevated temperatures. d-nb.info The choice of solvent and reaction conditions can influence the resulting MOF's morphology and properties. d-nb.info
Key Research Findings:
Structural Versatility: The use of multidentate organic linkers like this compound allows for the construction of MOFs with diverse topologies and functionalities. researchgate.net
Functional Pores: The aromatic phenyl groups and the oxazole (B20620) ring within the linker can impart specific chemical properties to the pores of the MOF, potentially leading to selective gas adsorption or catalytic activity.
Luminescent Properties: Lanthanide-based MOFs, in particular, can exhibit luminescence, making them suitable for sensing applications. The organic linker can act as an "antenna" to absorb and transfer energy to the metal ion. researchgate.net
Table 1: Synthetic Methods for MOFs
| Method | Description | Advantages |
|---|---|---|
| Solvothermal Synthesis | Reaction between metal salt and organic ligand in a solvent at a temperature higher than the solvent's boiling point. d-nb.info | High yield and control over crystal morphology. d-nb.info |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the crystallization process. d-nb.info | Reduced reaction time, high efficiency, and control over particle size. d-nb.info |
| Slow Evaporation | The solvent containing the precursors is slowly evaporated at a specific temperature, often under an inert atmosphere. d-nb.info | A conventional method that does not require external energy, suitable for growing single crystals. d-nb.info |
Development of Fluorescent Probes and Markers in Chemical Research
Fluorescent probes are molecules that can detect and visualize specific ions, molecules, or environmental changes through alterations in their fluorescence properties. The oxazole core is a known fluorophore, and derivatives of 2,5-diphenyloxazole (B146863) have been investigated for their fluorescent properties. nih.govnih.gov
This compound and its derivatives have the potential to be developed into fluorescent sensors. The carboxylic acid group can act as a recognition site for specific analytes, and binding events can modulate the fluorescence of the diphenyl-oxazole core. For instance, the interaction with metal ions can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching. nih.gov
Detailed Research Findings:
Metal Ion Sensing: A fluorescent sensor based on a 2,5-diphenyl d-nb.infomoldb.comresearchgate.netoxadiazole moiety incorporated into a polyamine macrocycle demonstrated a selective "OFF-ON" response to Zn(II) ions under physiological conditions. nih.gov The coordination of the zinc ion to the ligand enhances the fluorescence intensity. nih.gov
Fluorescence Quenching: The fluorescence of these types of ligands can be completely quenched by the presence of certain metal ions, such as Cu(II). nih.gov
Two-Photon Excitation: 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) has been shown to exhibit fluorescence emission through two-photon excitation, a phenomenon with applications in biomedical imaging due to its ability to provide spatial localization. nih.gov
Table 2: Fluorescence Response of a PPD-based Ligand to Metal Ions
| Metal Ion | Fluorescence Response | Mechanism |
|---|---|---|
| Zn(II) | OFF-ON (Enhancement) | Chelation-Enhanced Fluorescence (CHEF). nih.gov |
| Cu(II) | Quenching | Interaction with the ligand leads to non-radiative decay pathways. nih.gov |
| Cd(II), Pb(II) | No significant enhancement | Less effective chelation compared to Zn(II). nih.gov |
Utilization in Organic Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)
Organic Light-Emitting Diodes (OLEDs) are devices that utilize organic compounds as the emissive electroluminescent layer. Derivatives of 1,3,4-oxadiazole (B1194373) are well-known for their electron-transporting properties and are often used in the electron transport layers (ETLs) of OLEDs. researchgate.netnih.gov The electron-deficient nature of the oxadiazole ring facilitates electron injection and transport.
While direct studies on this compound in OLEDs are limited, related compounds like 2,5-diphenyl-1,3,4-oxadiazole derivatives have been successfully incorporated into OLED devices. researchgate.netresearchgate.net These materials can function as both blue emitters and electron transport materials. researchgate.net The carboxylic acid group in this compound could be modified to tune the electronic properties and processability of the material for OLED applications.
Research Findings on Related Compounds:
Electron Transporting Materials: Anthracene derivatives substituted with 2,5-diphenyl-1,3,4-oxadiazole groups have shown high electron affinity and have been used as efficient electron transport layers in OLEDs. researchgate.net
Blue Emitters: These same derivatives have demonstrated efficient pure blue emission in unoptimized two-layer OLED devices. researchgate.net
Multifunctional Layers: The research suggests that these types of oxadiazole derivatives have the potential to act as multifunctional materials, combining both emission and charge transport properties. researchgate.net
Table 3: Properties of Oxadiazole Derivatives in OLEDs
| Property | Observation | Significance |
|---|---|---|
| Electron Affinity | High (around 3.7 eV for some derivatives). researchgate.net | Facilitates efficient electron injection and transport. researchgate.net |
| Ionization Potential | Relatively high (around 6.7-6.8 eV for some derivatives). researchgate.net | Contributes to good hole-blocking properties. researchgate.net |
| Emission Color | Pure blue emission observed in devices. researchgate.net | Desirable for display and lighting applications. |
Contribution to Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Self-assembly is the spontaneous organization of molecules into ordered structures.
This compound is an ideal candidate for studies in supramolecular chemistry due to its functional groups that can participate in various non-covalent interactions.
Hydrogen Bonding: The carboxylic acid group can form strong and directional hydrogen bonds, leading to the formation of dimers or extended one-dimensional chains.
π-π Stacking: The multiple phenyl rings in the molecule can engage in π-π stacking interactions, contributing to the stability of the self-assembled structures.
Dipole-Dipole Interactions: The polar oxazole ring can participate in dipole-dipole interactions, further guiding the self-assembly process.
These non-covalent interactions can direct the assembly of this compound into complex and functional supramolecular architectures, such as liquid crystals, gels, or crystalline solids with interesting properties. The study of these self-assembly processes is crucial for the bottom-up fabrication of novel nanomaterials.
Future Directions and Emerging Research Avenues
Development of Innovative and Highly Efficient Synthetic Pathways
The synthesis of oxazole (B20620) derivatives is a well-established field, yet the pursuit of more efficient, scalable, and environmentally benign methodologies continues to be a primary objective for researchers. nih.gov Future efforts concerning Diphenyl-1,3-oxazole-4-carboxylic acid will likely focus on moving beyond classical methods toward more innovative strategies.
Another promising direction is the application of green chemistry principles. This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times, and the development of catalytic systems, such as those employing palladium or nickel, to facilitate key bond-forming reactions like Suzuki-Miyaura couplings for introducing the phenyl groups. ijpsonline.com The exploration of electrochemical deoxygenative reactions directly from carboxylic acids also presents a novel, albeit challenging, pathway that could reduce the reliance on stoichiometric reagents. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| One-Pot Reactions | Combines multiple synthetic steps without isolating intermediates. | Increased efficiency, reduced solvent waste, time-saving. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Rapid reaction times, often higher yields, improved purity. |
| Catalytic Cross-Coupling | Employs catalysts (e.g., Palladium, Nickel) for C-C bond formation. | High efficiency and selectivity for installing aryl groups. ijpsonline.com |
| Triflylpyridinium Reagent Method | In situ activation of carboxylic acids for reaction with isocyanides. nih.gov | Bypasses the need to pre-form activated derivatives like acid chlorides. nih.gov |
| van Leusen Oxazole Synthesis | Reaction based on tosylmethylisocyanides (TosMICs). nih.gov | A versatile and widely used method for constructing the oxazole ring. nih.gov |
Exploration of Novel Derivatization and Functionalization Strategies
The core structure of this compound offers multiple sites for modification, enabling the creation of a diverse library of analogues with tailored properties. Future research will undoubtedly focus on exploiting these sites through novel derivatization and functionalization strategies.
The carboxylic acid group is the most apparent handle for derivatization. Standard transformations into esters, amides, and other acid derivatives can be explored to modulate the compound's physicochemical properties. More advanced strategies could involve using the carboxylic acid as a directing group for C-H activation on the adjacent phenyl ring, allowing for late-stage functionalization.
The phenyl rings themselves are prime targets for modification. Electrophilic aromatic substitution can introduce a variety of substituents, although the reactivity will be influenced by the existing oxazole core. wikipedia.org A more versatile approach involves using pre-functionalized starting materials or employing modern cross-coupling reactions on halogenated precursors of the target compound. ijpsonline.com This allows for the precise installation of a wide array of functional groups.
Furthermore, the oxazole ring itself can undergo specific reactions. While electrophilic substitution on the oxazole ring typically requires activating groups, nucleophilic substitution can occur at the C2 position if a suitable leaving group is present. wikipedia.org The conversion of the oxazole ring into other heterocycles, such as imidazoles or pyrimidines, through ring-opening and recyclization reactions represents another avenue for creating structural diversity. tandfonline.com
Advancements in Spectroscopic and Structural Characterization Techniques
Accurate structural elucidation is fundamental to understanding the properties and reactivity of any chemical compound. While standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used, future research will benefit from the application of more advanced analytical methods. scholarsresearchlibrary.comnih.gov
High-field NMR spectroscopy (e.g., 600 MHz and above) will enable more precise resolution of proton and carbon signals, which is crucial for unambiguously assigning the structure of complex derivatives. Two-dimensional NMR techniques (COSY, HSQC, HMBC) will continue to be essential for mapping the connectivity of the molecule. A key area of investigation will be the careful comparison of experimental spectroscopic data with theoretical predictions, as discrepancies have been noted in related 5-hydroxyoxazole-4-carboxylic acid systems, suggesting that structural assignments should be approached with rigor. nih.gov
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of newly synthesized compounds. Emerging techniques like ion mobility-mass spectrometry could provide additional information about the three-dimensional shape and collision cross-section (CCS) of the molecule and its derivatives in the gas phase. uni.lu For solid-state analysis, single-crystal X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. luxembourg-bio.com
| Technique | Information Provided | Future Advancement |
| High-Field NMR (¹H, ¹³C) | Atomic connectivity, chemical environment of nuclei. nih.gov | Higher fields for greater resolution; advanced pulse sequences. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Coupling with techniques like ion mobility for shape information. uni.lu |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C=N). scholarsresearchlibrary.comnih.gov | Micro-IR and imaging for spatially resolved analysis of materials. |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure and packing in the solid state. luxembourg-bio.com | Advances in crystal growth techniques for challenging molecules. |
Integration of Advanced Computational Models for Predictive Chemistry
Computational chemistry has become a powerful partner to experimental work, enabling the prediction of molecular properties and the rational design of new compounds. nahrainuniv.edu.iq For this compound, the integration of advanced computational models is a key future direction.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties such as molecular orbital energies (HOMO/LUMO) and electrostatic potential maps. nahrainuniv.edu.iq These calculations can provide insight into the molecule's reactivity and potential for electronic applications.
A particularly valuable application is the prediction of NMR spectra (¹H and ¹³C chemical shifts). nahrainuniv.edu.iq By comparing calculated spectra with experimental results, researchers can gain greater confidence in their structural assignments. nih.gov Furthermore, computational models can be used to investigate reaction mechanisms for both the synthesis and derivatization of the compound, helping to optimize reaction conditions and predict potential byproducts.
Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural properties with observed activity, can also be developed. researchgate.net By building computational models based on a series of derivatives, it may be possible to predict the material or electronic properties of yet-unsynthesized compounds, thereby guiding experimental efforts toward the most promising candidates. nih.gov
Expanding the Material Science and Non-Biological Applications of the Compound
While oxazoles are widely studied for their biological activity, their unique electronic and photophysical properties also make them attractive candidates for applications in material science. journalajst.comnih.gov The structure of this compound, featuring a conjugated system of aromatic rings, is suggestive of potential utility in optoelectronics.
A significant emerging avenue is the exploration of this compound and its derivatives as components in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The related 1,3,4-oxadiazole (B1194373) scaffold is well-known for its use in electron-transporting layers in OLEDs due to its thermal stability and electron-withdrawing nature. mdpi.comresearchgate.net Research could focus on synthesizing derivatives of this compound and evaluating their fluorescence quantum yields, thermal stability, and charge-transport properties.
The carboxylic acid group also provides a convenient anchor point for incorporating the molecule into larger structures, such as polymers or metal-organic frameworks (MOFs). moldb.com Covalent integration into a polymer backbone could lead to new materials with tailored thermal or optical properties. mdpi.com Similarly, its use as an organic linker in MOFs could generate novel porous materials with potential applications in gas storage, separation, or catalysis. Other potential non-biological applications for oxazole-based compounds include their use as laser dyes and scintillators. mdpi.com
Q & A
Q. What are the common synthetic routes for Diphenyl-1,3-oxazole-4-carboxylic acid, and how are reaction conditions optimized?
Synthesis typically involves multi-step organic reactions, including cyclization of precursors like substituted oxazoles. Key parameters include temperature control (e.g., 60–80°C for cyclization), pH adjustments to stabilize intermediates, and catalysts to enhance regioselectivity. Analytical techniques like HPLC and NMR are critical for monitoring purity (>95%) and structural validation .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Q. How does the carboxylic acid group influence the compound’s reactivity and solubility?
The carboxylic acid enables salt formation (e.g., sodium salts) to improve aqueous solubility for biological assays. Reactivity includes esterification or amidation for prodrug design, requiring anhydrous conditions and coupling agents like EDC/HOBt .
Advanced Research Questions
Q. How can crystallographic disorder in this compound crystals be resolved during structural refinement?
Using SHELXL’s TWIN and BASF commands aids in refining twinned data. High-resolution datasets (≤1.0 Å) and iterative model rebuilding reduce residual density errors. Hydrogen-bonding networks should be validated against electron density maps .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl rings enhances metabolic stability and target affinity .
- Piperidine/oxazole hybrid systems : Derivatives with fused heterocycles (e.g., piperidine) show improved CNS penetration in preclinical models .
- In silico docking : Molecular dynamics simulations predict binding modes to enzymes like bacterial transpeptidases, guiding synthetic priorities .
Q. How can conflicting biological activity data from different assays be reconciled?
Orthogonal assays are critical. For example:
- Microplate Alamar Blue assays quantify bacterial growth inhibition (MIC values), while time-kill curves validate bactericidal vs. bacteriostatic effects.
- Discrepancies may arise from assay sensitivity (e.g., fluorescence interference) or compound aggregation. Use dynamic light scattering (DLS) to confirm monomeric dispersion .
Methodological Challenges
Q. How to address low yields in the final cyclization step of synthesis?
- DOE optimization : Vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂) to identify robust conditions.
- Microwave-assisted synthesis reduces reaction times (30 mins vs. 24 hrs) and improves yields by 15–20% .
Q. What approaches mitigate isomeric impurities during functionalization of the oxazole ring?
- Chiral HPLC with cellulose-based columns separates enantiomers.
- Protecting group strategies (e.g., tert-butyl esters) prevent unwanted side reactions during nucleophilic substitutions .
Q. How to design toxicity screening protocols for early-stage derivatives?
- In vitro cytotoxicity : Use HepG2 cells and MTT assays (IC₅₀ thresholds <10 μM).
- Genotoxicity : Ames tests with TA98 and TA100 strains assess mutagenic potential.
- In silico ADMET predictors (e.g., SwissADME) flag high-risk substructures (e.g., reactive esters) .
Data Interpretation and Reproducibility
Q. How to validate crystallographic data when polymorphs are suspected?
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
- Nonlinear regression (GraphPad Prism) fits IC₅₀/EC₅₀ values with 95% confidence intervals.
- Hill slopes >1 suggest cooperative binding, requiring further mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
